Suvorexant metabolite M9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suvorexant metabolite M9 is an oxidative metabolite of suvorexant, a dual orexin receptor antagonist used primarily for the treatment of insomnia. Suvorexant works by inhibiting the binding of neuropeptides orexin A and B to their receptors, thereby reducing wakefulness and promoting sleep . The metabolite M9 is formed through the hydroxylation of suvorexant and is one of the major circulating metabolites in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of suvorexant metabolite M9 involves the hydroxylation of suvorexant. This process is typically carried out using recombinant cytochrome P450 enzyme systems, specifically CYP3A4, which is the primary enzyme responsible for the metabolism of suvorexant . The reaction conditions include the presence of NADPH as a cofactor and an appropriate buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors equipped with recombinant cytochrome P450 enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the metabolite .
Analyse Des Réactions Chimiques
Types of Reactions: Suvorexant metabolite M9 primarily undergoes oxidation reactions. The hydroxylation of suvorexant to form M9 is an example of such a reaction . Other potential reactions include further oxidation to form carboxylated metabolites and subsequent conjugation reactions such as glucuronidation .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include NADPH, oxygen, and cytochrome P450 enzymes . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .
Major Products: The major product of the hydroxylation reaction is this compound. Further oxidation can lead to the formation of carboxylated metabolites, while conjugation reactions can produce glucuronide conjugates .
Applications De Recherche Scientifique
Suvorexant metabolite M9 has several scientific research applications. In forensic toxicology, it is used to identify and quantify the presence of suvorexant in biological specimens . The metabolite is also studied to understand the pharmacokinetics and metabolism of suvorexant in the human body . Additionally, research on M9 helps in evaluating the potential for drug-drug interactions and the safety profile of suvorexant .
Mécanisme D'action
Suvorexant metabolite M9 exerts its effects by inhibiting the binding of orexin A and B to their receptors, OX1R and OX2R . These receptors are located in the lateral hypothalamus and are involved in the regulation of wakefulness and arousal . By blocking these receptors, M9 reduces wakefulness and promotes sleep . The primary molecular targets are the orexin receptors, and the pathway involves the inhibition of the arousal systems in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to suvorexant metabolite M9 include other metabolites of suvorexant, such as M4 and M10a, which are also hydroxylated derivatives . Other dual orexin receptor antagonists, such as lemborexant and daridorexant, also share similarities in their mechanism of action and metabolic pathways .
Uniqueness: This compound is unique due to its specific hydroxylation at the benzylic position of suvorexant . This specific modification influences its pharmacokinetic properties and its role in the overall metabolism of suvorexant . Compared to other metabolites, M9 is one of the predominant circulating species in human plasma .
Propriétés
Numéro CAS |
1030377-39-9 |
---|---|
Formule moléculaire |
C23H23ClN6O3 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-(hydroxymethyl)-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H23ClN6O3/c1-15-6-9-28(23-27-19-13-17(24)3-5-21(19)33-23)10-11-29(15)22(32)18-12-16(14-31)2-4-20(18)30-25-7-8-26-30/h2-5,7-8,12-13,15,31H,6,9-11,14H2,1H3/t15-/m1/s1 |
Clé InChI |
GALQAEACISWTMT-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |
SMILES canonique |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.